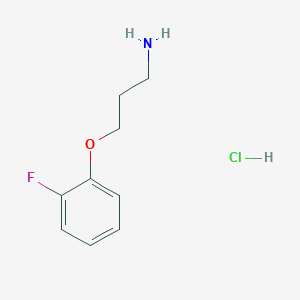

3-(2-Fluorophenoxy)propan-1-amine hydrochloride

Vue d'ensemble

Description

3-(2-Fluorophenoxy)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H12FNO.HCl and a molecular weight of 205.66 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride typically involves multi-step reactions. One common method includes the reaction of 3-(2-fluorophenoxy)propan-1-amine with hydrogen chloride in tetrahydrofuran, followed by the addition of cyanoguanidine hydrochloride at temperatures ranging from 20 to 140°C . Another method involves the use of sodium tetrahydroborate in ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Fluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium tetrahydroborate.

Substitution: Substitution reactions can occur, particularly involving the fluorine atom or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium tetrahydroborate in ethanol is a common reducing agent.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that compounds similar to 3-(2-Fluorophenoxy)propan-1-amine hydrochloride may be effective in treating synucleinopathies, a group of neurodegenerative diseases including Parkinson's disease. A study highlighted the potential of related compounds in modulating neuroinflammation and synaptic function, which are critical in the progression of these disorders .

2. Antimicrobial Activity

Compounds containing the amine structure have shown significant antimicrobial properties. The fluorinated phenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes. Studies have documented the effectiveness of similar compounds against various strains of bacteria, suggesting that this compound could be developed as an antimicrobial agent .

3. Anticancer Research

The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that derivatives of this compound can inhibit specific pathways associated with tumor growth and metastasis. For instance, modifications to the amine structure have resulted in enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells .

Data Tables

Case Studies

Case Study 1: Treatment of Synucleinopathies

A recent patent describes the use of related compounds for treating synucleinopathies. The study found that these compounds could effectively reduce neuroinflammation and improve synaptic function in animal models . This suggests a promising avenue for further exploration with this compound.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against resistant bacterial strains. For example, a series of fluorinated amines were tested against Staphylococcus aureus and exhibited potent inhibitory effects, indicating potential for therapeutic development .

Case Study 3: Anticancer Properties

Research into fluorinated amines has indicated their potential as anticancer agents. A study demonstrated that specific modifications to the amine structure led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This highlights the importance of structural optimization in drug design .

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and experimental conditions.

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the amine group.

Fluoxetine: An antidepressant with a similar phenoxypropan-amine structure but with additional functional groups.

Uniqueness: 3-(2-Fluorophenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its use in proteomics research sets it apart from other similar compounds.

Activité Biologique

3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12ClFNO. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The fluorine substitution can enhance binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders.

- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.

- Cell Membrane Interaction : The presence of the fluorine atom may alter membrane fluidity and permeability, impacting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures have shown promise as antidepressants by modulating serotonin levels in the brain.

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For instance, compounds with halogen substitutions have shown significant inhibition against strains like E. coli and C. albicans .

- Antitumor Effects : Investigations into related compounds have revealed potential anti-tumor properties, indicating that this compound may also exhibit cytotoxic effects against certain cancer cell lines .

Case Study 1: Antidepressant Potential

A study explored the effects of similar compounds on serotonin reuptake inhibition. Results indicated that modifications in the phenyl ring, such as fluorination, significantly enhanced the potency of these compounds as serotonin reuptake inhibitors (SRIs). This suggests a possible application for this compound in treating mood disorders.

Case Study 2: Antimicrobial Activity

In vitro testing of related compounds showed effective antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides. These findings underscore the potential use of fluorinated phenoxy compounds in developing new antimicrobial agents .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

3-(2-fluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHHRIANQPRJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.